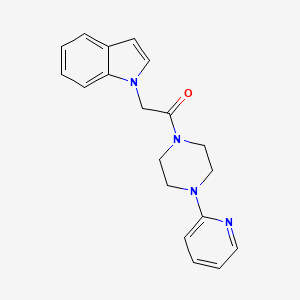![molecular formula C11H10N2O2S B2531105 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1181740-97-5](/img/structure/B2531105.png)
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid, also known as PTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTT belongs to the class of thiazole-containing compounds, which have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Antiviral Applications
The compound has shown promising characteristics in relation to the vaccinia virus, particularly in comparison to the antiviral drug Cidofovir . This suggests that it could be used in the development of new antiviral drugs, particularly for diseases such as smallpox where the range of available medicines is limited .
Antifungal Applications
The compound has also shown various types of biological activity, including antifungal properties . This suggests potential applications in the treatment of fungal infections .
Sedative-Hypnotic Applications
The compound has demonstrated sedative-hypnotic properties . This could potentially be used in the development of new sedatives or sleep aids .
Anti-Inflammatory Applications
The compound has shown anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory conditions .
Antiproliferative Applications
The compound has demonstrated antiproliferative properties . This suggests potential applications in the treatment of conditions characterized by abnormal cell growth, such as cancer .
Herbicidal Applications
The compound has shown potential as a herbicide . This suggests potential applications in agriculture for the control of unwanted plants .
Enzyme Inhibitor Applications
The compound has demonstrated properties as an enzyme inhibitor . This suggests potential applications in various fields of research and medicine, where the inhibition of specific enzymes can be beneficial .
Coordination Polymer Synthesis
3-Pyridinepropionic acid, a related compound, has been used in the preparation of new coordination polymers of Ag, Cu, and Zn . This suggests potential applications of the compound in the synthesis of coordination polymers .
Propiedades
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)2-1-9-7-16-11(13-9)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYVYCQIIKHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

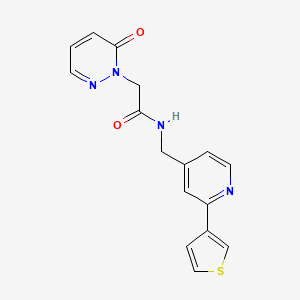
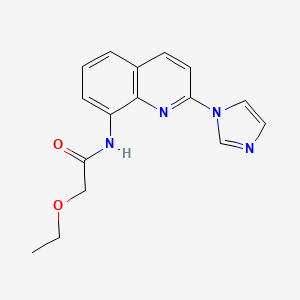
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2531028.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
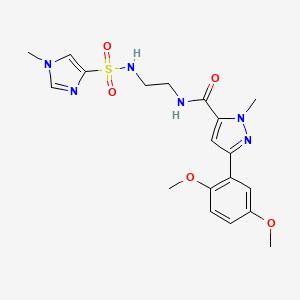
![1-{2-[Cyclohexyl(prop-2-yn-1-yl)amino]acetyl}-3-methylurea](/img/structure/B2531034.png)
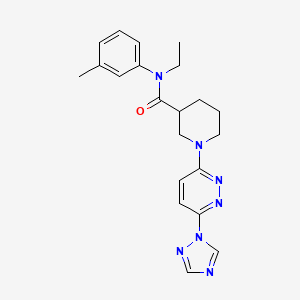
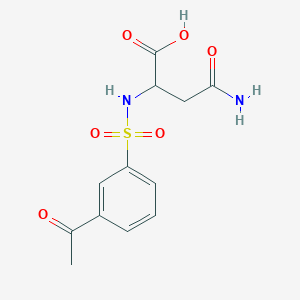
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)
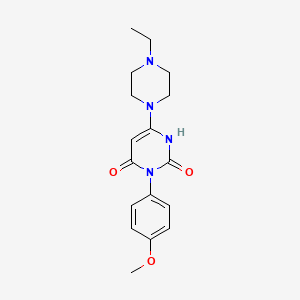
![2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2531042.png)
![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)
